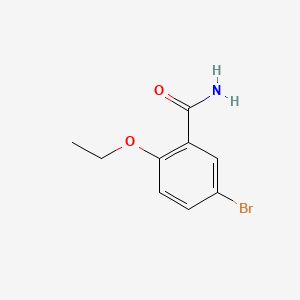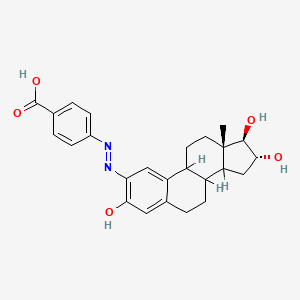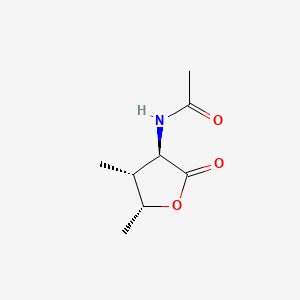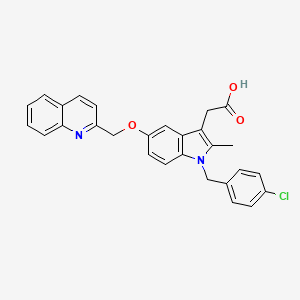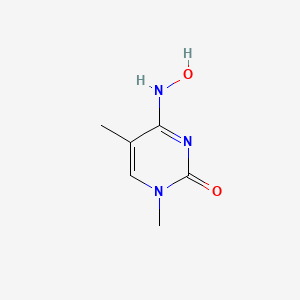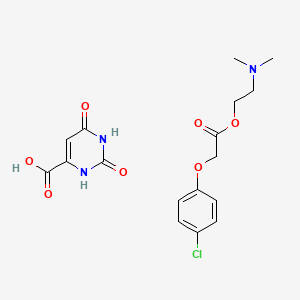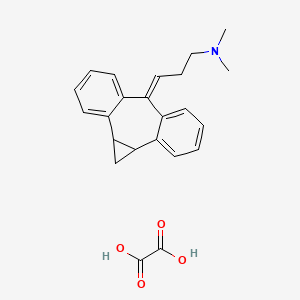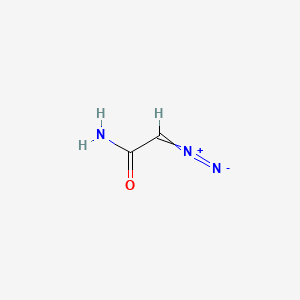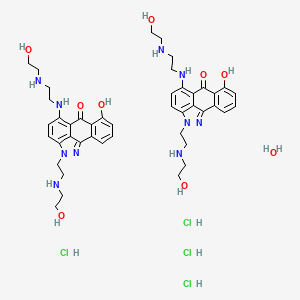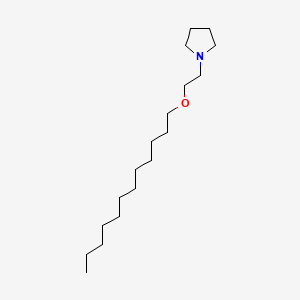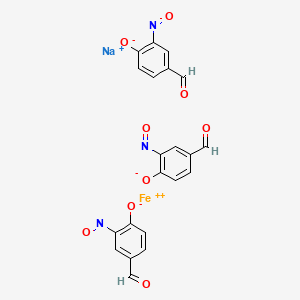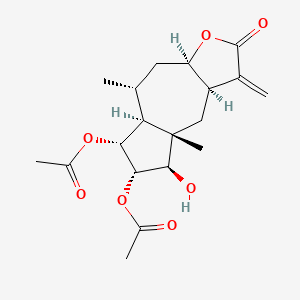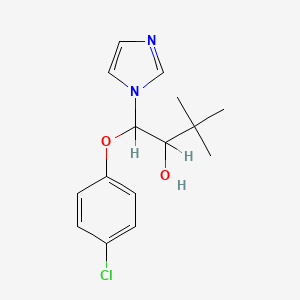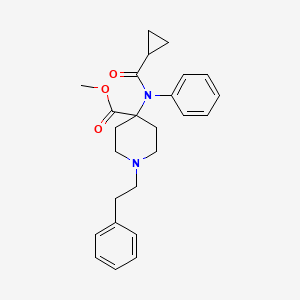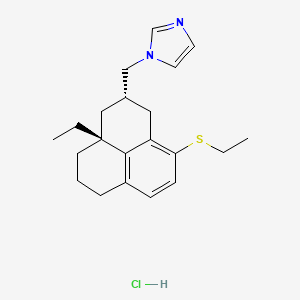
1-((3alpha-Ethyl-9-(ethylthio)-2,3,3alpha,4,5,6-hexahydro-1H-phenalen-2-yl)methyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Org-33201 is a highly selective and potent aromatase inhibitor. Aromatase inhibitors are compounds that inhibit the enzyme aromatase, which is responsible for converting androgens into estrogens. This compound has been studied for its potential use in treating hormone-dependent conditions such as breast cancer .
Preparation Methods
Org-33201 is synthesized through a series of chemical reactions involving the substitution of an ethyl group on an imidazoylethylphenalene structure. The synthetic route typically involves the following steps:
Formation of the imidazoylethylphenalene core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the ethyl group and other substituents to the core structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods for Org-33201 would involve scaling up these reactions under optimized conditions to ensure consistency and yield.
Chemical Reactions Analysis
Org-33201 primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Org-33201 can undergo substitution reactions where specific substituents are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Org-33201 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the mechanisms of aromatase inhibition.
Biology: Investigated for its effects on estrogen biosynthesis and its potential to modulate hormonal pathways.
Medicine: Explored as a therapeutic agent for hormone-dependent cancers, particularly breast cancer. It has shown promise in preclinical studies for reducing estrogen levels and inhibiting tumor growth.
Mechanism of Action
Org-33201 exerts its effects by inhibiting the enzyme aromatase. Aromatase is responsible for converting androgens into estrogens, a key step in estrogen biosynthesis. By inhibiting this enzyme, Org-33201 effectively reduces the levels of estrogen in the body. This reduction in estrogen levels can help in treating hormone-dependent conditions such as breast cancer. The compound binds to the active site of aromatase, preventing the conversion of androgens to estrogens .
Comparison with Similar Compounds
Org-33201 is unique in its high selectivity and potency as an aromatase inhibitor. Similar compounds include:
Anastrozole: Another potent aromatase inhibitor used in the treatment of breast cancer.
Letrozole: Known for its effectiveness in reducing estrogen levels and treating hormone-dependent cancers.
Exemestane: A steroidal aromatase inhibitor with a different mechanism of action compared to non-steroidal inhibitors like Org-33201.
Org-33201 stands out due to its high selectivity for aromatase, requiring much lower concentrations to achieve significant inhibition compared to other inhibitors .
Properties
CAS No. |
148714-92-5 |
|---|---|
Molecular Formula |
C21H29ClN2S |
Molecular Weight |
377.0 g/mol |
IUPAC Name |
1-[[(2S,3aR)-3a-ethyl-9-ethylsulfanyl-1,2,3,4,5,6-hexahydrophenalen-2-yl]methyl]imidazole;hydrochloride |
InChI |
InChI=1S/C21H28N2S.ClH/c1-3-21-9-5-6-17-7-8-19(24-4-2)18(20(17)21)12-16(13-21)14-23-11-10-22-15-23;/h7-8,10-11,15-16H,3-6,9,12-14H2,1-2H3;1H/t16-,21-;/m1./s1 |
InChI Key |
CQCWQGXXUFLLAL-KTWHHOSASA-N |
SMILES |
CCC12CCCC3=C1C(=C(C=C3)SCC)CC(C2)CN4C=CN=C4.Cl |
Isomeric SMILES |
CC[C@]12CCCC3=C1C(=C(C=C3)SCC)C[C@H](C2)CN4C=CN=C4.Cl |
Canonical SMILES |
CCC12CCCC3=C1C(=C(C=C3)SCC)CC(C2)CN4C=CN=C4.Cl |
Synonyms |
1-((3alpha-ethyl-9-(ethylthio)-2,3,3alpha,4,5,6-hexahydro-1H-phenalen-2-yl)methyl)-1H-imidazole Org 33201 Org-33201 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


